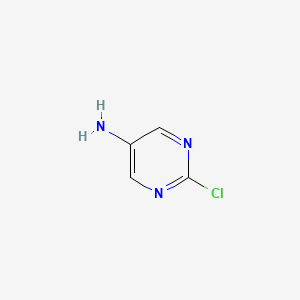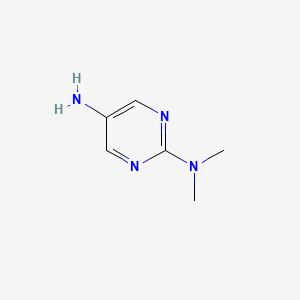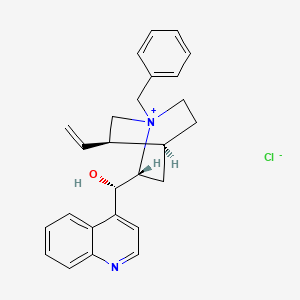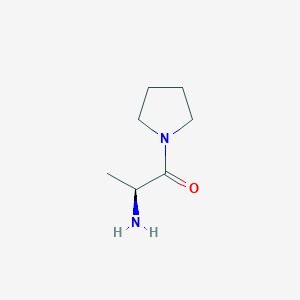
3,4-Dimethylaniline hydrochloride
Übersicht
Beschreibung
3,4-Dimethylaniline is a simple aromatic amine known for its carcinogenic properties. Studies have shown that it can increase the incidence of pituitary gland tumors in rats when ingested. Additionally, related compounds have been observed to cause regression of spontaneous mammary tumors in mice and produce tumors when implanted in the bladders of mice .
Synthesis Analysis
The synthesis of 3,4-Dimethylaniline and its derivatives has been explored in various studies. An improved process for synthesizing 3,5-Dimethylaniline from 2,4-dimethylaniline has been reported, which involves fewer steps and results in a high yield and purity of the final product . Moreover, the synthesis of sulfonated derivatives of 3,4-Dimethylaniline has been achieved through reactions involving hydrogensulfate salts, sulfuric acid, and amidosulfuric acid, leading to various sulfonic acids .
Molecular Structure Analysis
The molecular structure of 3,4-Dimethylaniline derivatives has been studied through the synthesis of compounds such as methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate. This synthesis involves a five-step process starting from 2,4-dimethylaniline and includes reactions like N-alkylation, carbamoylation, and intramolecular cyclization .
Chemical Reactions Analysis
The chemical behavior of 3,4-Dimethylaniline includes its ability to undergo sulfonation to produce various sulfonic acids. These reactions are important for the synthesis of sulfonated derivatives, which have different properties and potential applications . Additionally, the biodegradation pathway of 2,4-dimethylaniline, a related compound, has been monitored using electrochemical methods, revealing a degradation pathway that includes oxidative deamination and the formation of a 3-methylcatechol intermediate .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3,4-Dimethylaniline and its derivatives are influenced by their molecular structure and the functional groups present. The synthesis and degradation studies provide insights into the reactivity and stability of these compounds. For instance, the ability of Pseudomonas species to utilize 2,4-dimethylaniline as a nitrogen and carbon source indicates its chemical versatility and potential for bioremediation . The high yield and purity achieved in the improved synthesis of 3,5-Dimethylaniline suggest that the physical properties of the compound are conducive to industrial-scale production .
Wissenschaftliche Forschungsanwendungen
Metabolism and Carcinogenic Properties
- 3,4-Dimethylaniline has been studied for its carcinogenic properties. Research indicates that it increases the incidence of pituitary gland tumors in rats and is involved in the metabolism of its N-acetyl derivative in these animals (Boyland & Sims, 1959).
Synthesis and Chemical Processes
- The compound serves as a key intermediate in the synthesis of certain chemicals. For instance, it's used in the synthesis of 3,4-dimethyl-2-iodobenzoic acid, which is a critical component for preparing vascular disrupting agents (Shaojie, 2011).
- 3,4-Dimethylaniline can be prepared through catalytic hydrogenation using Raney nickel catalyst, achieving high purity and reactant conversion rates (Chen, 2012).
Biological Degradation Monitoring
- The biological degradation of related compounds like 2,4-dimethylaniline, a recalcitrant degradant of certain pesticides, has been examined. Techniques like cyclic voltammetry have been used to monitor this degradation process, revealing the role of certain bacterial species in utilizing these compounds as nitrogen and carbon sources (Brimecombe, Fogel, & Limson, 2006).
Nonlinear Optical Behavior
- Investigations into the nonlinear optical behavior of derivatives of 3,4-dimethylaniline have been conducted. Studies have synthesized specific compounds and analyzed their crystal structures and linear optical characteristics, contributing to the understanding of their second-order nonlinear optical behavior (Unver, Karakas, & Durlu, 2010).
Adsorption and Environmental Impact
- Research has also been done on the adsorption capabilities of 3,4-dimethylaniline using biochar-titanium dioxide composites. This study aims to understand the adsorption mechanisms of aniline compounds, crucial for environmental remediation (Abodif et al., 2020).
Safety And Hazards
Eigenschaften
IUPAC Name |
3,4-dimethylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N.ClH/c1-6-3-4-8(9)5-7(6)2;/h3-5H,9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYZCOOMMDVDZNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethylaniline hydrochloride | |
CAS RN |
7356-54-9 | |
| Record name | NSC53527 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53527 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,4-dimethylaniline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B1280970.png)
![6-Bromo-7-hydroxy-2,2-dimethyl-benzo[1,3]dioxin-4-one](/img/structure/B1280972.png)



![3-Bromo-7-methylimidazo[1,2-a]pyrimidine](/img/structure/B1280983.png)

